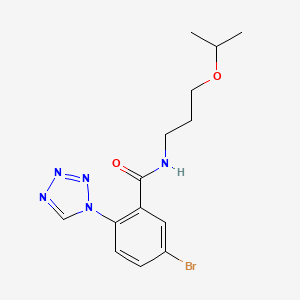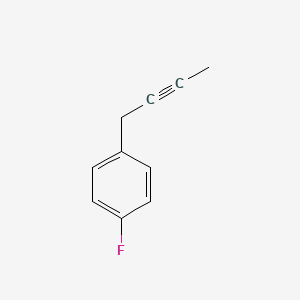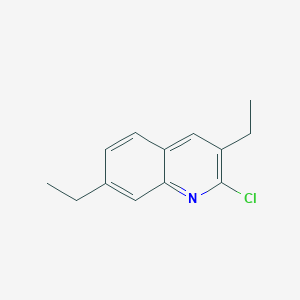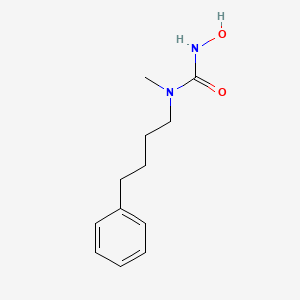
C14H18BrN5O2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 7-bromo-1,3-dipropyl-1H,2H,3H,4H,4aH,10aH-pyrimido[1,2-g]purine-2,4-dione involves several steps. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions typically involve the use of bromine or a brominating agent under controlled temperature and pH conditions .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
7-bromo-1,3-dipropyl-1H,2H,3H,4H,4aH,10aH-pyrimido[1,2-g]purine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
7-bromo-1,3-dipropyl-1H,2H,3H,4H,4aH,10aH-pyrimido[1,2-g]purine-2,4-dione: has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-bromo-1,3-dipropyl-1H,2H,3H,4H,4aH,10aH-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-bromo-1,3-dipropyl-1H,2H,3H,4H,4aH,10aH-pyrimido[1,2-g]purine-2,4-dione include other brominated purine derivatives and pyrimidine analogs. These compounds share structural similarities but may differ in their chemical reactivity and biological activity . The uniqueness of 7-bromo-1,3-dipropyl-1H,2H,3H,4H,4aH,10aH-pyrimido[1,2-g]purine-2,4-dione lies in its specific substitution pattern and the resulting properties, which can be leveraged for targeted applications .
Propriétés
Formule moléculaire |
C14H18BrN5O2 |
|---|---|
Poids moléculaire |
368.23 g/mol |
Nom IUPAC |
5-bromo-N-(3-propan-2-yloxypropyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H18BrN5O2/c1-10(2)22-7-3-6-16-14(21)12-8-11(15)4-5-13(12)20-9-17-18-19-20/h4-5,8-10H,3,6-7H2,1-2H3,(H,16,21) |
Clé InChI |
OFMKTPYAQKZWAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCCNC(=O)C1=C(C=CC(=C1)Br)N2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B12631830.png)
![2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B12631834.png)

![2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B12631839.png)
![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)
![N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12631858.png)
![1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}](/img/structure/B12631860.png)
![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol](/img/structure/B12631868.png)

![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)
